molecular formula C11H12Cl2O2 B14349885 2-(2,5-Dichlorophenoxy)oxane CAS No. 92601-62-2

2-(2,5-Dichlorophenoxy)oxane

Cat. No.: B14349885
CAS No.: 92601-62-2
M. Wt: 247.11 g/mol
InChI Key: HEPQNSPFVVAHRH-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)oxane is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a dichlorophenoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenoxy)oxane typically involves the reaction of 2,5-dichlorophenol with an oxane derivative. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of an oxane derivative under controlled temperature conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenoxy)oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dichlorophenoxy)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenoxy)oxane involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The pathways involved can include signal transduction cascades that lead to cellular responses such as apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorophenoxy)oxane is unique due to its specific oxane ring structure, which imparts distinct chemical and biological properties compared to other phenoxy compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

92601-62-2

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)oxane

InChI

InChI=1S/C11H12Cl2O2/c12-8-4-5-9(13)10(7-8)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2

InChI Key

HEPQNSPFVVAHRH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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